molecular formula C20H38O4 B14366401 Diheptan-2-yl hexanedioate CAS No. 90456-62-5

Diheptan-2-yl hexanedioate

Cat. No.: B14366401
CAS No.: 90456-62-5
M. Wt: 342.5 g/mol
InChI Key: HXEQAVFXRNYRDT-UHFFFAOYSA-N
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Description

. It is an ester derived from hexanedioic acid (adipic acid) and heptanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptan-2-yl hexanedioate can be synthesized through esterification of hexanedioic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diheptan-2-yl hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Hexanedioic acid and heptanoic acid.

    Reduction: Heptanol and hexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diheptan-2-yl hexanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diheptan-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanedioic acid and heptanol, which may exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl adipate: Another ester of hexanedioic acid, but with isopropanol instead of heptanol.

    Dibutyl adipate: An ester of hexanedioic acid with butanol.

    Diethyl adipate: An ester of hexanedioic acid with ethanol.

Uniqueness

Diheptan-2-yl hexanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties

Properties

CAS No.

90456-62-5

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diheptan-2-yl hexanedioate

InChI

InChI=1S/C20H38O4/c1-5-7-9-13-17(3)23-19(21)15-11-12-16-20(22)24-18(4)14-10-8-6-2/h17-18H,5-16H2,1-4H3

InChI Key

HXEQAVFXRNYRDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCC

Origin of Product

United States

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